molecular formula C25H24N4OS B12491169 N-(3-methylphenyl)-2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3-methylphenyl)-2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12491169
M. Wt: 428.6 g/mol
InChI Key: GQMHALVRVNPBFA-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

Molecular Formula

C25H24N4OS

Molecular Weight

428.6 g/mol

IUPAC Name

N-(3-methylphenyl)-2-[[4-phenyl-5-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H24N4OS/c1-19-9-8-12-21(17-19)26-24(30)18-31-25-28-27-23(16-15-20-10-4-2-5-11-20)29(25)22-13-6-3-7-14-22/h2-14,17H,15-16,18H2,1H3,(H,26,30)

InChI Key

GQMHALVRVNPBFA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile.

    Attachment of the Phenyl and Phenylethyl Groups: These groups can be introduced through substitution reactions using phenyl and phenylethyl halides.

    Formation of the Acetamide Group: The acetamide group can be formed by reacting the triazole derivative with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the triazole ring or the acetamide group, potentially leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazole ring and aromatic groups make it a versatile intermediate in organic synthesis.

Biology

The biological applications of this compound may include its use as a ligand in biochemical assays or as a probe to study enzyme activities. Triazole derivatives are known for their antimicrobial and antifungal properties, which could be explored further.

Medicine

In medicine, this compound may have potential as a drug candidate due to its structural similarity to other bioactive triazole derivatives. It could be investigated for its pharmacological properties, including anti-inflammatory, anticancer, or antiviral activities.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring could play a key role in binding to these targets, while the aromatic groups may enhance its affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methylphenyl)-2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: can be compared to other triazole derivatives such as fluconazole, itraconazole, and voriconazole, which are well-known antifungal agents.

    Structural Analogues: Compounds with similar structures, such as those containing triazole rings and aromatic groups, can be considered analogues.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties

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